Benzonitrile, 2-chloro-4-[(cyclopropylmethyl)propylamino]-
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Overview
Description
Benzonitrile, 2-chloro-4-[(cyclopropylmethyl)propylamino]- is an organic compound with the molecular formula C14H17ClN2 and a molecular weight of 248.75118 g/mol . This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing benzonitrile derivatives involves the reaction of benzaldehyde with hydroxylamine hydrochloride (NH2OH·HCl) in the presence of a phase transfer catalyst and a solvent like DMF (dimethylformamide). The reaction is typically carried out at elevated temperatures (around 135°C) for several hours to achieve high yields .
Industrial Production Methods
Industrial production of benzonitrile derivatives often involves ammoxidation of toluene derivatives. This process includes the reaction of toluene with ammonia and oxygen in the presence of a catalyst to form the corresponding nitrile .
Chemical Reactions Analysis
Types of Reactions
Benzonitrile, 2-chloro-4-[(cyclopropylmethyl)propylamino]- undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents like hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitrile derivatives, while oxidation and reduction reactions can lead to the formation of corresponding oxidized or reduced products.
Scientific Research Applications
Benzonitrile, 2-chloro-4-[(cyclopropylmethyl)propylamino]- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of dyes, pesticides, and other industrial chemicals
Mechanism of Action
The mechanism of action of benzonitrile, 2-chloro-4-[(cyclopropylmethyl)propylamino]- involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways depend on the specific application and context of use. For example, in biological systems, it may interact with enzymes or receptors to exert its effects .
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzonitrile: A similar compound with a chloro group at the para position.
2-Chloro-4-((cyclopropylmethyl)amino)benzonitrile: Another derivative with a similar structure but different substituents
Uniqueness
Benzonitrile, 2-chloro-4-[(cyclopropylmethyl)propylamino]- is unique due to its specific substituents, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions and applications that may not be achievable with other similar compounds.
Properties
CAS No. |
821776-58-3 |
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Molecular Formula |
C14H17ClN2 |
Molecular Weight |
248.75 g/mol |
IUPAC Name |
2-chloro-4-[cyclopropylmethyl(propyl)amino]benzonitrile |
InChI |
InChI=1S/C14H17ClN2/c1-2-7-17(10-11-3-4-11)13-6-5-12(9-16)14(15)8-13/h5-6,8,11H,2-4,7,10H2,1H3 |
InChI Key |
MOJLNYMTTQWIIY-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CC1CC1)C2=CC(=C(C=C2)C#N)Cl |
Origin of Product |
United States |
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